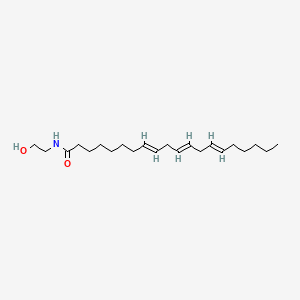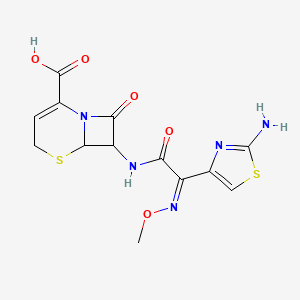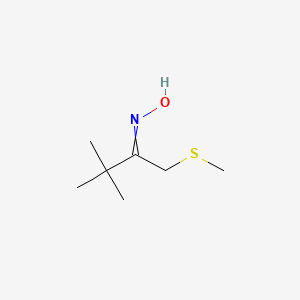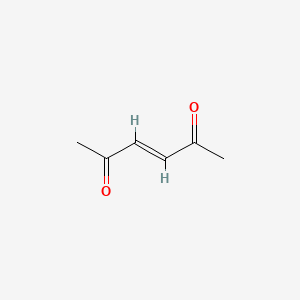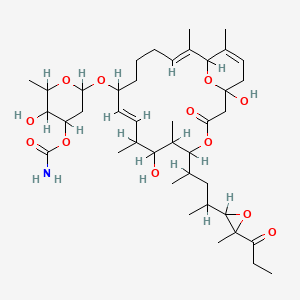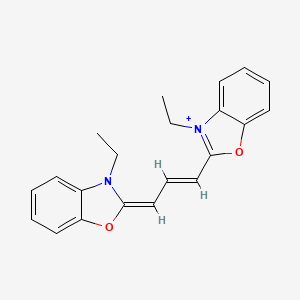![molecular formula C5H7ClN2O4 B1234213 (2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1234213.png)
(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a chloro group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the use of D-glucoheptono-1,4-lactone as a starting material, followed by a series of reactions including nucleophilic displacement and cyclization . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for continuous production under controlled conditions, reducing the risk of side reactions and improving overall yield.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a simpler amino acid derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution of the chloro group can result in various amino acid derivatives .
科学的研究の応用
(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
(2S,4R,5R)-4,5-dihydroxy-pipecolic acid: A cyclic hydroxy-amino acid with similar structural features and biological activity.
(2S)-6-amino-2-[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylaminohexanoic acid: Another amino acid derivative with comparable chemical properties.
Uniqueness
What sets (2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to act as an enzyme inhibitor also makes it a valuable compound for medicinal chemistry and drug development .
特性
分子式 |
C5H7ClN2O4 |
|---|---|
分子量 |
194.57 g/mol |
IUPAC名 |
(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C5H7ClN2O4/c6-4-2(9)3(12-8-4)1(7)5(10)11/h1-3,9H,7H2,(H,10,11)/t1-,2+,3+/m0/s1 |
InChIキー |
KUYDILDQEMQBKJ-ZVHKOUPVSA-N |
異性体SMILES |
[C@H]1([C@H](ON=C1Cl)[C@@H](C(=O)O)N)O |
正規SMILES |
C1(C(ON=C1Cl)C(C(=O)O)N)O |
同義語 |
4-hydroxyacivicin hydroxy acivicin NSC-176324 U 43,795 U 43795 U-43,795 U-43795 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


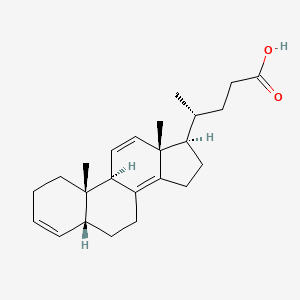
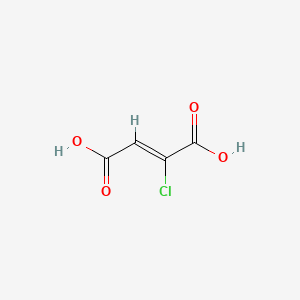
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)
![5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1234135.png)
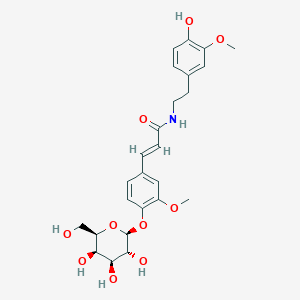
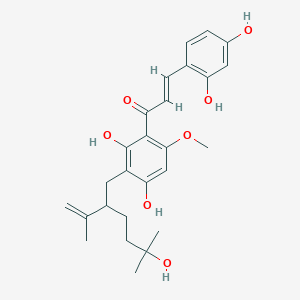
![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)
![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)
